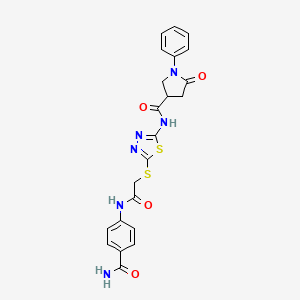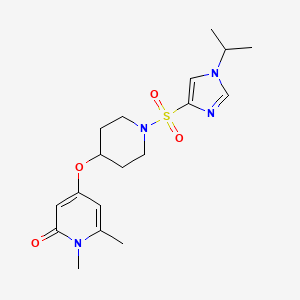![molecular formula C14H14N2O2S B2771508 N-{[2-(phenoxymethyl)-1,3-thiazol-4-yl]methyl}prop-2-enamide CAS No. 2094447-16-0](/img/structure/B2771508.png)
N-{[2-(phenoxymethyl)-1,3-thiazol-4-yl]methyl}prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-(phenoxymethyl)-1,3-thiazol-4-yl]methyl}prop-2-enamide is a synthetic compound that has been widely used in scientific research. It is a thiazole derivative that has shown promising results in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of N-{[2-(phenoxymethyl)-1,3-thiazol-4-yl]methyl}prop-2-enamide is not fully understood. However, it has been shown to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway. It also inhibits the activity of various enzymes by binding to their active sites, thereby preventing their catalytic activity.
Biochemical and Physiological Effects:
N-{[2-(phenoxymethyl)-1,3-thiazol-4-yl]methyl}prop-2-enamide has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of various enzymes, and exhibit anti-inflammatory and analgesic properties.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-{[2-(phenoxymethyl)-1,3-thiazol-4-yl]methyl}prop-2-enamide in lab experiments is its potent biological activity. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic properties, making it a potential candidate for the treatment of various diseases. However, one of the limitations of using this compound is its relatively high cost and low availability.
Future Directions
N-{[2-(phenoxymethyl)-1,3-thiazol-4-yl]methyl}prop-2-enamide has shown promising results in various fields of research. In the future, further studies should be conducted to elucidate its mechanism of action and to explore its potential applications in the treatment of various diseases. Furthermore, efforts should be made to develop more efficient and cost-effective synthesis methods for this compound.
Synthesis Methods
N-{[2-(phenoxymethyl)-1,3-thiazol-4-yl]methyl}prop-2-enamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-(phenoxymethyl)-1,3-thiazole-4-carboxylic acid with propargylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields the desired compound in good yields and high purity.
Scientific Research Applications
N-{[2-(phenoxymethyl)-1,3-thiazol-4-yl]methyl}prop-2-enamide has been extensively used in scientific research due to its various biological activities. It has been shown to exhibit potent antitumor activity by inducing apoptosis in cancer cells. It also has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, it has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase, making it a potential candidate for the treatment of neurological disorders and skin diseases.
properties
IUPAC Name |
N-[[2-(phenoxymethyl)-1,3-thiazol-4-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-2-13(17)15-8-11-10-19-14(16-11)9-18-12-6-4-3-5-7-12/h2-7,10H,1,8-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGMXWMDEOPDPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CSC(=N1)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyl-5-((3-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2771426.png)


![N-(4-methoxybenzyl)-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2771435.png)

![1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol](/img/structure/B2771438.png)

![5-{[(5-Bromo-3-methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2771441.png)
![2-Bromo-1-[4-(4-chlorophenoxy)phenyl]ethanone](/img/structure/B2771442.png)
![N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B2771443.png)
![3-Chloro-6-[chloro(fluoro)methyl]pyridazine](/img/structure/B2771445.png)
![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2771446.png)
![Methyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2771447.png)
![N-(4-bromophenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2771448.png)